molecular formula C10H7N5O4 B2915860 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 946313-42-4

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2915860
CAS No.: 946313-42-4
M. Wt: 261.197
InChI Key: DALFHQCTQMWDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring dual isoxazole rings linked via a 1,3,4-oxadiazole scaffold. This structure combines electron-rich aromatic systems with a rigid oxadiazole backbone, which is frequently associated with bioactivity in medicinal chemistry. The methyl group at the 5-position of the isoxazole moiety may enhance metabolic stability, while the carboxamide bridge could facilitate hydrogen bonding in biological targets .

Properties

IUPAC Name

5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O4/c1-5-4-6(15-18-5)8(16)12-10-14-13-9(17-10)7-2-3-11-19-7/h2-4H,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALFHQCTQMWDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, including the formation of isoxazole and oxadiazole rings. One common method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . These reactions are often carried out in solvents like DMF under microwave irradiation at temperatures around 120°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods are designed to be eco-friendly and efficient, producing the compound in high yields.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential use in treating neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Key Observations:

  • Bioactivity : LMM5 and LMM11 were tested against fungal strains, suggesting the target compound may share antifungal properties due to structural similarities .
  • Stability : The 1,3,4-oxadiazole core is less prone to hydrolysis than 1,2,4-oxadiazole, which could enhance metabolic stability .

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that exhibits significant biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

1. Chemical Structure and Synthesis

The compound features a unique combination of isoxazole and oxadiazole moieties. The synthesis typically involves multi-step reactions, including cyclization processes to form the isoxazole and oxadiazole rings followed by the attachment of the carboxamide group.

Synthetic Route Overview:

  • Isoxazole Formation : Cyclization of hydroxylamine with β-ketoesters.
  • Oxadiazole Formation : Cyclization involving hydrazine derivatives and carboxylic acids.
  • Final Coupling : Attachment of the carboxamide group using acetic anhydride.

2.1 Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate notable antimicrobial properties. A study highlighted that related isoxazole-substituted compounds exhibited excellent antimicrobial activity against various strains. For instance, compounds with similar structures showed effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

CompoundAntimicrobial ActivityMIC (µg/mL)
5aExcellent15
5dModerate30
5fHigh10

2.2 Cytotoxicity and Antitumor Activity

Further investigations into the cytotoxic effects of related isoxazole derivatives revealed their potential as antitumor agents. Compounds demonstrated selective cytotoxicity against several cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. Notably, one compound induced apoptosis through modulation of Bcl-2 family proteins .

Cytotoxicity Data:

  • Cell Line Tested : MCF-7
    • Compound A: IC50 = 25 µM
    • Compound B: IC50 = 40 µM
  • Cell Line Tested : MDA-MB-231
    • Compound A: IC50 = 30 µM
    • Compound B: IC50 = 35 µM

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Apoptosis Induction : It can promote apoptosis in cancer cells by affecting key regulatory proteins such as Bcl-2 and p21^WAF-1, leading to cell cycle arrest .

4. Case Studies

Several studies have evaluated the pharmacological profiles of similar compounds:

  • Antimicrobial Evaluation :
    • A series of isoxazole derivatives were screened for antimicrobial activity, showing promising results against various pathogens .
  • Antitumor Studies :
    • Isoxazole derivatives were tested for their effects on cancer cell proliferation and apoptosis induction in vitro, demonstrating significant anticancer properties .

Q & A

Q. Yield Optimization Strategies :

  • Temperature Control : Maintaining reaction temperatures between 0–5°C during coupling to minimize side reactions.
  • Stoichiometric Adjustments : Using a 10–20% molar excess of the oxadiazole amine to drive the reaction forward.
  • Catalytic Additives : Introducing DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • Isoxazole protons resonate at δ 6.2–6.8 ppm (C-H).
    • Oxadiazole carbons appear at δ 160–170 ppm (C=O/N).
    • Methyl groups on isoxazole: δ 2.2–2.5 ppm (³J coupling) .
  • HRMS (ESI-TOF) : Confirm molecular ion [M+H]⁺ with <2 ppm deviation from theoretical mass (e.g., C₁₄H₁₀N₄O₃: calc. 298.0702, obs. 298.0708) .
  • FT-IR : Stretching vibrations at 1670 cm⁻¹ (amide C=O) and 1580 cm⁻¹ (oxadiazole C=N) .

Intermediate: How is the compound’s bioactivity evaluated in enzyme inhibition assays?

Methodological Answer:
In Vitro Assay Design :

Enzyme Selection : Target enzymes (e.g., α-glucosidase, LOX) are purified or purchased.

Substrate Incubation : Mix compound (0.1–100 µM) with enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

Kinetic Analysis : Monitor absorbance (405 nm) for 30 min. Calculate IC₅₀ using non-linear regression .

Controls : Include positive controls (e.g., acarbose for α-glucosidase) and DMSO blanks to exclude solvent interference .

Advanced: How can molecular docking predict binding interactions with biological targets?

Methodological Answer:

Target Preparation : Retrieve protein structures (e.g., GSK-3β, PDB ID: 1I09) and remove water/ligands.

Ligand Optimization : Generate 3D conformers of the compound using Gaussian09 (B3LYP/6-31G* basis set).

Docking Software : Use AutoDock Vina with a grid box centered on the active site.

Scoring : Analyze binding energies (ΔG ≤ -7 kcal/mol suggests strong affinity) and hydrogen bonds (e.g., oxadiazole N with Arg141) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Experimental Replication : Repeat assays under identical conditions (pH, temperature, enzyme batches).

Structural Validation : Confirm compound purity (>95% via HPLC) and stability (e.g., no degradation in DMSO over 72 hours).

Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p <0.05).

Mechanistic Studies : Use SPR (surface plasmon resonance) to measure direct binding kinetics and rule off-target effects .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard).
  • Ventilation : Use fume hoods to avoid inhalation (STOT SE3: H335).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Intermediate: How to develop a validated HPLC method for purity analysis?

Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 30→70% B over 20 min.
  • Detection : UV at 254 nm.
  • Validation Parameters :
    • Linearity (R² ≥0.999, 0.1–100 µg/mL).
    • LOD/LOQ (0.05 µg/mL and 0.15 µg/mL).
    • Precision (%RSD <2.0) .

Advanced: What mitochondrial assays elucidate the compound’s mechanism of action?

Methodological Answer:

Mitochondrial Isolation : From murine liver via differential centrifugation (2,500 ×g, 4°C) .

Respiration Assay : Measure O₂ consumption (Clark electrode) with substrates (glutamate/malate) and inhibitors (FCCP, rotenone).

MPTP Induction : Monitor swelling via absorbance (540 nm) with Ca²⁺ overload.

Data Interpretation : Reduced State 3 respiration or delayed MPTP opening indicates bioactivity .

Advanced: How to design derivatives to enhance potency?

Methodological Answer:

SAR Analysis :

  • Isoxazole Modification : Introduce electron-withdrawing groups (e.g., -Cl at C5) to enhance H-bonding.
  • Oxadiazole Substituents : Replace isoxazol-5-yl with benzo[b]furan-2-yl for lipophilic interactions .

Synthetic Routes : Use Suzuki coupling for aryl substitutions or click chemistry for triazole analogs.

In Silico Screening : Prioritize derivatives with improved LogP (1–3) and polar surface area (<90 Ų) .

Intermediate: What stability studies determine optimal storage conditions?

Methodological Answer:

Forced Degradation : Expose to heat (60°C), light (1.2 million lux-hours), and humidity (75% RH) for 14 days.

Analytical Monitoring : Track degradation via HPLC peak area (acceptance: <5% change).

Storage Recommendations :

  • Short-term : -20°C in amber vials under argon.
  • Long-term : Lyophilized powder at -80°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.